molecular formula C13H14N2O2 B14390507 N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)acetamide CAS No. 87783-75-3

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)acetamide

Cat. No.: B14390507
CAS No.: 87783-75-3
M. Wt: 230.26 g/mol
InChI Key: KFLIMPHMZBXRJT-UHFFFAOYSA-N
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Description

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)acetamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)acetamide typically involves the cyclodehydration of appropriate precursors. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and substituted oxazole compounds.

Scientific Research Applications

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Benzyl-2-methyl-1

Properties

CAS No.

87783-75-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide

InChI

InChI=1S/C13H14N2O2/c1-9(16)14-13-12(15-10(2)17-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

KFLIMPHMZBXRJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NC(=O)C)CC2=CC=CC=C2

Origin of Product

United States

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